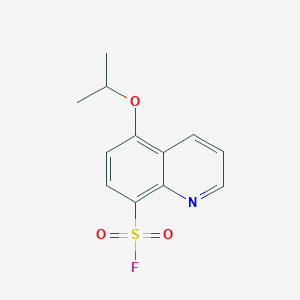![molecular formula C14H17N3O B7450768 N-[1-(1H-1,3-benzodiazol-2-yl)-2-methylpropyl]prop-2-enamide](/img/structure/B7450768.png)
N-[1-(1H-1,3-benzodiazol-2-yl)-2-methylpropyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(1H-1,3-benzodiazol-2-yl)-2-methylpropyl]prop-2-enamide, also known as BDMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of N-[1-(1H-1,3-benzodiazol-2-yl)-2-methylpropyl]prop-2-enamide is not fully understood, but it is believed to work by interacting with the GABA receptor system in the brain. GABA is a neurotransmitter that is responsible for inhibiting the activity of neurons in the brain. N-[1-(1H-1,3-benzodiazol-2-yl)-2-methylpropyl]prop-2-enamide is believed to enhance the activity of the GABA receptor system, leading to increased inhibition of neuronal activity.
Biochemical and Physiological Effects:
N-[1-(1H-1,3-benzodiazol-2-yl)-2-methylpropyl]prop-2-enamide has been shown to have a variety of biochemical and physiological effects, including reducing anxiety and depression-like behaviors in animal models, increasing the activity of the GABA receptor system, and reducing the proliferation of cancer cells. N-[1-(1H-1,3-benzodiazol-2-yl)-2-methylpropyl]prop-2-enamide has also been shown to have a low toxicity profile, making it a promising candidate for further research.
実験室実験の利点と制限
One of the main advantages of N-[1-(1H-1,3-benzodiazol-2-yl)-2-methylpropyl]prop-2-enamide is its low toxicity profile, which makes it a safe candidate for further research. However, the complex synthesis method and the limited availability of N-[1-(1H-1,3-benzodiazol-2-yl)-2-methylpropyl]prop-2-enamide may pose challenges for researchers. Additionally, the mechanism of action of N-[1-(1H-1,3-benzodiazol-2-yl)-2-methylpropyl]prop-2-enamide is not fully understood, which may limit its potential applications.
将来の方向性
There are several future directions for research on N-[1-(1H-1,3-benzodiazol-2-yl)-2-methylpropyl]prop-2-enamide, including further investigation of its potential as an anticancer and antiviral agent, as well as its potential use in the treatment of anxiety and depression. Additionally, further research is needed to fully understand the mechanism of action of N-[1-(1H-1,3-benzodiazol-2-yl)-2-methylpropyl]prop-2-enamide and its potential as a drug target for various diseases. Finally, the development of new and more efficient synthesis methods for N-[1-(1H-1,3-benzodiazol-2-yl)-2-methylpropyl]prop-2-enamide may increase its availability and make it more accessible for further research.
合成法
N-[1-(1H-1,3-benzodiazol-2-yl)-2-methylpropyl]prop-2-enamide can be synthesized using a variety of methods, including the reaction of 2-amino-5-chlorobenzophenone with 2-methyl-2-propen-1-ol in the presence of a base. The resulting product is then subjected to further reactions to obtain N-[1-(1H-1,3-benzodiazol-2-yl)-2-methylpropyl]prop-2-enamide. The synthesis of N-[1-(1H-1,3-benzodiazol-2-yl)-2-methylpropyl]prop-2-enamide is a complex process that requires careful attention to detail and precision.
科学的研究の応用
N-[1-(1H-1,3-benzodiazol-2-yl)-2-methylpropyl]prop-2-enamide has been extensively studied for its potential application in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, N-[1-(1H-1,3-benzodiazol-2-yl)-2-methylpropyl]prop-2-enamide has been shown to have promising anticancer and antiviral properties. In neuroscience, N-[1-(1H-1,3-benzodiazol-2-yl)-2-methylpropyl]prop-2-enamide has been investigated for its potential use in the treatment of anxiety and depression. In pharmacology, N-[1-(1H-1,3-benzodiazol-2-yl)-2-methylpropyl]prop-2-enamide has been studied for its potential as a drug target for various diseases.
特性
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-4-12(18)17-13(9(2)3)14-15-10-7-5-6-8-11(10)16-14/h4-9,13H,1H2,2-3H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXXKYRCGRCUTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NC2=CC=CC=C2N1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(3-chlorophenyl)pyrrolidin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7450695.png)
![1-[3-(3,4-dihydro-1H-isochromen-6-yl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B7450699.png)

![(3R,5R)-5-[(dimethylamino)methyl]-1-[6-[2-(6-fluoro-1H-benzimidazol-2-yl)ethylamino]pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B7450716.png)
![N-(imidazo[1,2-a]pyridin-7-ylmethyl)-3-pyrrolidin-1-ylazepane-1-carboxamide;hydrochloride](/img/structure/B7450733.png)
![N-{2-[(1-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}piperidin-3-yl)formamido]ethyl}prop-2-enamide](/img/structure/B7450734.png)
![N-{2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)formamido]ethyl}prop-2-enamide](/img/structure/B7450748.png)
![tert-butyl N-{2-fluoro-5-[2-(N-methylprop-2-enamido)acetamido]phenyl}carbamate](/img/structure/B7450752.png)
![(5-Ethyl-1,2-oxazol-3-yl)-[9-[2-(hydroxymethyl)-6-methylpyrimidin-4-yl]-3,9-diazabicyclo[4.2.1]nonan-3-yl]methanone](/img/structure/B7450758.png)
![tert-butyl N-methyl-N-[1-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]propan-2-yl]carbamate](/img/structure/B7450766.png)
![N-[1-(1-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]-4-phenylbenzamide](/img/structure/B7450776.png)
![N,N-dimethyl-2-{[4-phenyl-1-(prop-2-enoyl)piperidin-4-yl]formamido}acetamide](/img/structure/B7450778.png)
![N-[2-(3-chlorophenyl)-5-methylpyrazol-3-yl]-3-cyanobenzenesulfonamide](/img/structure/B7450788.png)
![2,4-dioxo-3-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]-1H-pyrimidine-5-carbonitrile](/img/structure/B7450794.png)